2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]-N-(2-methoxyethyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,8-DIMETHOXY-6-(4-METHOXYPHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]-N~1~-(2-METHOXYETHYL)ACETAMIDE involves multiple steps, typically starting with the preparation of the core benzodioxole structureThe final step involves the acetylation of the amide group with 2-methoxyethylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and the employment of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are employed under specific conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-[4,8-DIMETHOXY-6-(4-METHOXYPHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]-N~1~-(2-METHOXYETHYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one
- 2,4-Dimethoxybenzaldehyde
- 2,6-Diformyl-4-methylphenol
Uniqueness
What sets 2-[4,8-DIMETHOXY-6-(4-METHOXYPHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]-N~1~-(2-METHOXYETHYL)ACETAMIDE apart is its unique furo[2,3-f][1,3]benzodioxole structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H25NO8 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C23H25NO8/c1-26-10-9-24-16(25)11-15-17-19(28-3)22-23(31-12-30-22)21(29-4)20(17)32-18(15)13-5-7-14(27-2)8-6-13/h5-8H,9-12H2,1-4H3,(H,24,25) |
InChI Key |
XXZTUKYDIAROIS-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CC1=C(OC2=C1C(=C3C(=C2OC)OCO3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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